2-(5-Methoxypyridin-2-yl)acetic acid
Overview
Description
2-(5-Methoxypyridin-2-yl)acetic acid is an organic compound with the molecular formula C8H9NO3. It is a derivative of pyridine, featuring a methoxy group at the 5-position and an acetic acid moiety at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methoxypyridin-2-yl)acetic acid typically involves the reaction of 2-methoxy-5-nitropyridine with ammonia to form 2-amino-5-methoxypyridine. This intermediate is then subjected to further reactions to introduce the acetic acid moiety . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the process.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Methoxypyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or palladium on carbon, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of nitro intermediates results in amines .
Scientific Research Applications
2-(5-Methoxypyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 2-(5-Methoxypyridin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and acetic acid groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
- 2-(5-Methoxypyridin-3-yl)acetic acid
- 2-(4-Methoxypyridin-2-yl)acetic acid
- 2-(5-Methoxypyridin-4-yl)acetic acid
Comparison: Compared to these similar compounds, 2-(5-Methoxypyridin-2-yl)acetic acid is unique due to the specific positioning of the methoxy and acetic acid groups, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
2-(5-methoxypyridin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-7-3-2-6(9-5-7)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEKFLLRSSKDBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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